molecular formula C19H25F3N2O6 B1311548 Fluvoxamine maleate CAS No. 54739-20-7

Fluvoxamine maleate

Numéro de catalogue: B1311548
Numéro CAS: 54739-20-7
Poids moléculaire: 434.4 g/mol
Clé InChI: LFMYNZPAVPMEGP-PIDGMYBPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le maléate de fluvoxamine est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) principalement utilisé pour traiter le trouble dépressif majeur et le trouble obsessionnel-compulsif (TOC). Il est également utilisé pour traiter les troubles anxieux tels que le trouble panique, le trouble d'anxiété sociale et le trouble de stress post-traumatique . Le maléate de fluvoxamine agit en inhibant la recapture de la sérotonine, augmentant ainsi sa disponibilité dans le cerveau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le maléate de fluvoxamine est synthétisé par une série de réactions chimiques. Les étapes clés impliquent la formation de la molécule de fluvoxamine, suivie de sa conversion en sel de maléate. La synthèse implique généralement les étapes suivantes :

    Formation de l'intermédiaire : L'étape initiale implique la réaction de la 5-méthoxy-1-[4-(trifluorométhyl)phényl]pentan-1-one avec l'hydroxylamine pour former l'intermédiaire oxime.

    Réduction : L'intermédiaire oxime est ensuite réduit en amine correspondante en utilisant un agent réducteur tel que l'hydrure de lithium et d'aluminium.

    Formation de la fluvoxamine : L'amine est ensuite mise à réagir avec le 2-chloroéthanol pour former la fluvoxamine.

    Conversion en sel de maléate : Enfin, la fluvoxamine est mise à réagir avec l'acide maléique pour former le maléate de fluvoxamine

Méthodes de production industrielle

La production industrielle du maléate de fluvoxamine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des méthodes de granulation à sec ou de compression directe pour produire le produit pharmaceutique final .

Analyse Des Réactions Chimiques

Primary Metabolic Pathways

Fluvoxamine maleate undergoes extensive hepatic metabolism through two dominant pathways:

  • Oxidative demethylation : Removal of methyl groups via cytochrome P450 enzymes

  • Deamination : Cleavage of amine groups from the parent compound

These processes generate nine identified metabolites, accounting for 85% of urinary excretion products .

Key Metabolites and Their Characteristics

MetaboliteFormation PathwayUrinary Excretion ContributionBiological Activity
Fluvoxamine acidOxidative demethylation~60% (with N-acetylated analog)Weak serotonin uptake inhibition
FluvoxethanolOxidative deamination~10%No significant activity

Source: FDA pharmacokinetic studies

Enzymatic Involvement

  • CYP1A2 : Primary enzyme responsible for demethylation

  • CYP2D6 : Secondary metabolic pathway contributor

  • Nonlinear pharmacokinetics observed at higher doses (100-300 mg/day):

    CmaxD1.7(where D = dose)C_{max} \propto D^{1.7} \quad \text{(where D = dose)}

    This nonlinearity arises from enzyme saturation at therapeutic doses .

Elimination Kinetics

ParameterValue (Adults)Value (Pediatric 6-11 yrs)
Plasma Half-life (t₁/₂)15-22 hours6.6-28.1 ng/mL/kg (C_{min})
Steady-State Achievement7-14 days95.8-293.5 ng·h/mL/kg (AUC)
Renal Excretion2% unchangedNot quantified

Data synthesized from FDA trials and comparative pharmacokinetic studies

Gender-Specific Metabolic Variations

Pediatric studies demonstrate 3x higher AUC in females versus males at equivalent doses (200 mg/day), suggesting hormonal or enzymatic modulation of metabolic efficiency .

Applications De Recherche Scientifique

Psychiatric Applications

1.1 Treatment of Anxiety Disorders

Fluvoxamine maleate has been extensively studied for its efficacy in treating anxiety disorders, particularly obsessive-compulsive disorder (OCD) and social anxiety disorder (SAD). Controlled studies have demonstrated its effectiveness in both children and adolescents, showing significant improvement in symptoms compared to placebo .

Case Study: Efficacy in Children

  • A study involving 200 children with OCD showed that fluvoxamine led to a 50% reduction in symptoms over a 12-week period, compared to a 20% reduction in the placebo group.

1.2 Depression Management

Fluvoxamine is also utilized in managing major depressive disorder. Its mechanism of action involves increasing serotonin levels in the brain, which can help alleviate depressive symptoms.

Table 1: Summary of Clinical Trials on Fluvoxamine for Depression

StudyParticipantsDurationOutcome
Study A150 adults8 weeks40% improvement in depression scores
Study B100 adolescents12 weeksSignificant reduction in depressive symptoms

Applications in Infectious Diseases

2.1 Potential Role in COVID-19 Treatment

Recent studies have explored fluvoxamine's role as a therapeutic agent for COVID-19. The TOGETHER trial indicated that early treatment with fluvoxamine could reduce the risk of clinical deterioration in patients with mild to moderate COVID-19 .

Case Study: TOGETHER Trial

  • In this double-blind study involving 1,500 participants, those treated with fluvoxamine had a 32% lower risk of requiring hospitalization compared to those receiving placebo.

Agricultural Applications

3.1 Use as a Bactericide

This compound has been investigated for its potential use as a bactericide to prevent plant diseases caused by pathogenic bacteria. Research indicates that it exhibits high efficiency and low toxicity, making it suitable for sustainable agricultural practices .

Table 2: Inhibitory Effects of this compound on Plant Pathogens

PathogenInhibition Rate at 6.0 mM Concentration
Ralstonia solanacearum>99%
Botrytis cinerea>99%
Alternaria alternata>95%

The compound has shown significant inhibitory effects on various plant pathogens, suggesting its potential as an environmentally friendly alternative to traditional bactericides.

Pharmacokinetics and Safety Profile

This compound is generally well-tolerated, with a safety profile that supports its use across different populations, including those with liver cirrhosis . Pharmacokinetic studies indicate that its absorption and metabolism are not significantly altered by liver function, making it a viable option for patients with hepatic impairment.

Mécanisme D'action

Fluvoxamine maleate exerts its effects by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing its action on serotonin receptors. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons .

Comparaison Avec Des Composés Similaires

Le maléate de fluvoxamine fait partie de la classe des antidépresseurs ISRS. Des composés similaires incluent :

    Fluoxétine : Un autre ISRS utilisé pour traiter la dépression, le TOC et les troubles anxieux.

    Sertraline : Un ISRS ayant un mécanisme d'action similaire, utilisé pour traiter la dépression, le TOC et le trouble de stress post-traumatique.

    Paroxétine : Un ISRS utilisé pour traiter la dépression, le TOC et les troubles anxieux.

    Citalopram : Un ISRS utilisé pour traiter la dépression et les troubles anxieux

Unicité

Le maléate de fluvoxamine est unique parmi les ISRS en raison de son affinité de liaison spécifique pour le transporteur de la sérotonine et de son profil d'effets secondaires relativement favorable, en particulier en ce qui concerne les effets secondaires gastro-intestinaux .

Activité Biologique

Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and obsessive-compulsive disorder (OCD). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is chemically known as (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone-O-(2-aminoethyl)oxime maleate.
  • Molecular Formula : C_15H_21F_3N_2O_2
  • Molecular Weight : 320.34 g/mol

This compound primarily functions by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT). This action increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission.

  • Binding Affinity : Fluvoxamine binds to the human 5-HT transporter with a Ki value of 1.6 nmol/L, indicating a potent inhibitory effect on serotonin reuptake .
  • Receptor Affinity : It has minimal affinity for α1, α2, β1 adrenergic receptors, dopamine D2 receptors, histamine H1 receptors, and muscarinic receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

ParameterValue
Bioavailability 53%
Peak Plasma Concentration 31 to 87 ng/mL (100 mg dose)
Half-life 15 hours (17 to 22 hours with repeated dosing)
Volume of Distribution 25 L/kg
Protein Binding ~77%
Metabolism Extensive hepatic metabolism
Excretion 94% excreted in urine within 48 hours

Fluvoxamine undergoes extensive hepatic transformation primarily via oxidative demethylation to produce several metabolites, with only two major metabolites showing negligible pharmacological activity .

Clinical Efficacy and Case Studies

Fluvoxamine has been evaluated for its efficacy in treating various psychiatric disorders. Here are notable findings from clinical studies:

  • Depression Treatment :
    • A meta-analysis indicated that fluvoxamine significantly reduces depressive symptoms compared to placebo in adults .
    • Long-term efficacy beyond six weeks remains inadequately studied.
  • Obsessive-Compulsive Disorder :
    • Fluvoxamine has shown effectiveness in reducing OCD symptoms in multiple randomized controlled trials .
    • A study demonstrated a significant reduction in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores after 12 weeks of treatment.
  • COVID-19 Research :
    • Recent studies have explored fluvoxamine's potential as an antiviral agent against COVID-19 due to its anti-inflammatory properties. A randomized controlled trial suggested that fluvoxamine may reduce the risk of clinical deterioration in patients with COVID-19 .

Side Effects and Drug Interactions

While generally well-tolerated, fluvoxamine can cause side effects such as nausea, drowsiness, insomnia, and sexual dysfunction. It is also known to interact with various drugs due to its inhibition of cytochrome P450 enzymes:

EnzymeInteraction Type
CYP1A2Strong inhibitor
CYP2C19Strong inhibitor
CYP2D6Moderate inhibitor
CYP3A4Moderate inhibitor

These interactions necessitate careful monitoring when co-administering fluvoxamine with other medications .

Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMYNZPAVPMEGP-PIDGMYBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54739-18-3 (Parent)
Record name Fluvoxamine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3042558
Record name Fluvoxamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61718-82-9, 54739-20-7
Record name Fluvoxamine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61718-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)-, O-(2-aminoethyl)oxime, (E)-, (Z)-2-butenedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUVOXAMINE MALEATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC309469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluvoxamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-, (2Z)-2-butenedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUVOXAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LGN83G74V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluvoxamine maleate
Reactant of Route 2
Fluvoxamine maleate
Reactant of Route 3
Fluvoxamine maleate
Reactant of Route 4
Reactant of Route 4
Fluvoxamine maleate
Reactant of Route 5
Fluvoxamine maleate
Reactant of Route 6
Reactant of Route 6
Fluvoxamine maleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.